molecular formula C7H7BrN2 B2438052 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 1379265-19-6

4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B2438052
CAS RN: 1379265-19-6
M. Wt: 199.051
InChI Key: XNDSGNKDUNGPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, also known as BMPCN, is a chemical compound that has been widely used in scientific research applications. It is a pyrrole-based compound that has a carbonitrile functional group and a bromomethyl substituent. BMPCN has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Scientific Research Applications

a. Fluorescent Probes: Boronic acids can act as receptors for specific analytes due to their interactions with cis-diols. In sensing applications, they are often incorporated into fluorescent probes. These probes enable rapid detection of chemical substances of interest and facilitate the study of physiological and pathological processes .

b. Homogeneous Assays and Heterogeneous Detection: Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions). This interaction allows their use in both homogeneous assays (where detection occurs within the bulk sample) and heterogeneous detection (at the interface of the sensing material). Researchers have explored their utility in detecting various analytes .

c. Protein Manipulation and Cell Labeling: The interaction of boronic acids with proteins has seen significant growth. Researchers have used boronic acids for protein manipulation and cell labeling. These applications have implications in fields such as proteomics and cell biology.

d. Electrophoresis of Glycated Molecules: Boronic acids have been employed in electrophoresis techniques to separate and analyze glycated molecules. This is particularly relevant in studying glycosylation patterns and glycoproteins.

e. Microparticles and Analytical Methods: Boronic acids serve as building blocks for microparticles used in analytical methods. These particles can selectively capture specific analytes, making them valuable in biosensors and diagnostic assays.

f. Controlled Release of Insulin: In polymer science, boronic acids have been incorporated into materials for the controlled release of insulin. This application has implications in drug delivery and diabetes management.

Other Applications

Apart from sensing, boronic acids find use in several other areas:

a. Therapeutics: Boronic acids have been explored for their therapeutic potential. While this field extends beyond 4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile specifically, it’s worth noting that boronic acids play a role in drug development and disease treatment.

b. Separation Technologies: Researchers have utilized boronic acids in separation techniques, especially in carbohydrate chemistry and glycobiology. Their ability to selectively bind to diols allows for effective separation and analysis of complex mixtures.

c. Protection and Activation: Boronic acids are used to protect and activate functional groups during organic synthesis. Their reversible interactions with diols make them valuable tools in synthetic chemistry.

properties

IUPAC Name

4-(bromomethyl)-1-methylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDSGNKDUNGPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.